molecular formula C5H9Cl B095350 2-Chloro-3-methylbut-1-ene CAS No. 17773-64-7

2-Chloro-3-methylbut-1-ene

Cat. No. B095350
CAS RN: 17773-64-7
M. Wt: 104.58 g/mol
InChI Key: RBSYGFLXVMWYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylbut-1-ene (CMBE) is a colorless liquid that is commonly used in organic synthesis. It is an important intermediate in the production of various chemicals, including pharmaceuticals and pesticides. CMBE is also used in scientific research to investigate its mechanism of action and physiological effects.

Mechanism Of Action

2-Chloro-3-methylbut-1-ene works by binding to the active site of cytochrome P450 enzymes, preventing them from metabolizing drugs and other foreign substances. This can lead to increased levels of these substances in the body, which can have both beneficial and harmful effects.

Biochemical And Physiological Effects

2-Chloro-3-methylbut-1-ene has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. 2-Chloro-3-methylbut-1-ene has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

2-Chloro-3-methylbut-1-ene is a useful tool for studying the role of cytochrome P450 enzymes in drug metabolism. It is a potent inhibitor of these enzymes and can be used to investigate their function in vitro and in vivo. However, 2-Chloro-3-methylbut-1-ene is also toxic and can cause harm to living organisms if not handled properly. Therefore, caution must be taken when using 2-Chloro-3-methylbut-1-ene in laboratory experiments.

Future Directions

There are several future directions for research on 2-Chloro-3-methylbut-1-ene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Another area of interest is its role in drug metabolism and its potential for drug-drug interactions. Further research is needed to fully understand the mechanism of action and physiological effects of 2-Chloro-3-methylbut-1-ene.

Synthesis Methods

2-Chloro-3-methylbut-1-ene can be synthesized by the reaction of 2-methyl-2-butene with hydrogen chloride gas in the presence of a catalyst. The reaction typically occurs at room temperature and atmospheric pressure. The resulting product is then purified through distillation.

Scientific Research Applications

2-Chloro-3-methylbut-1-ene has been widely used in scientific research to investigate its mechanism of action and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. 2-Chloro-3-methylbut-1-ene has also been shown to have anti-inflammatory and anti-cancer properties.

properties

CAS RN

17773-64-7

Product Name

2-Chloro-3-methylbut-1-ene

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

2-chloro-3-methylbut-1-ene

InChI

InChI=1S/C5H9Cl/c1-4(2)5(3)6/h4H,3H2,1-2H3

InChI Key

RBSYGFLXVMWYGD-UHFFFAOYSA-N

SMILES

CC(C)C(=C)Cl

Canonical SMILES

CC(C)C(=C)Cl

synonyms

2-Chloro-3-methyl-1-butene

Origin of Product

United States

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